Cas no 2138222-84-9 (N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide)
N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- EN300-739295
- N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide
- 2138222-84-9
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- Inchi: 1S/C10H13ClN2O2S/c1-3-12-16(11,15)10-6-4-9(5-7-10)13-8(2)14/h4-7H,3H2,1-2H3,(H,13,14)
- InChI Key: SWTVARUZKPCMFA-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1)NC(C)=O)(=NCC)=O
Computed Properties
- Exact Mass: 260.0386265g/mol
- Monoisotopic Mass: 260.0386265g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 66.9Ų
N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-739295-1.0g |
N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide |
2138222-84-9 | 1g |
$0.0 | 2023-06-06 |
N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide
N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide (CAS No. 2138222-84-9): A Comprehensive Overview
N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide (CAS No. 2138222-84-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The chemical structure of N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide is characterized by a central acetamide moiety linked to a substituted phenyl ring. The presence of a chloro(ethylimino)oxo-lambda6-sulfanyl group introduces additional complexity and reactivity, making this compound an interesting candidate for further investigation. The lambda6-sulfanyl group, in particular, is a key feature that distinguishes this compound from other sulfonamides and contributes to its unique chemical and biological properties.
Recent studies have highlighted the potential of N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the lambda6-sulfanyl group plays a crucial role in modulating the activity of key enzymes involved in the inflammatory response.
In addition to its anti-inflammatory properties, N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide has also shown promise as an antimicrobial agent. A 2020 study published in the European Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the growth of several Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is a common target for many antibiotics.
The anticancer potential of N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide has also been explored. A 2019 study in Cancer Letters reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The researchers found that the compound induces apoptosis through the activation of caspase-dependent pathways and the inhibition of cell cycle progression. The lambda6-sulfanyl group was identified as a critical determinant of these anticancer effects.
The synthesis of N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide involves several steps, including the preparation of the key intermediate chloro(ethylimino)oxo-lambda6-sulfanyl moiety. This intermediate is typically synthesized through a multi-step process involving chlorination, imination, and oxidation reactions. Once the intermediate is obtained, it can be coupled with an appropriate phenyl acetamide derivative using standard coupling reactions such as those mediated by carbodiimides or phosphine reagents.
The physicochemical properties of N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide have been extensively characterized. The compound is a white crystalline solid with a melting point ranging from 150 to 155°C. It is moderately soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. These properties make it suitable for various pharmaceutical formulations, including tablets, capsules, and injectable solutions.
In terms of safety and toxicity, preliminary studies have indicated that N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide has a favorable safety profile at therapeutic doses. However, further preclinical and clinical studies are needed to fully evaluate its safety and efficacy in humans. Current research efforts are focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce potential side effects.
The potential applications of N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide extend beyond its therapeutic uses. For example, its unique chemical structure makes it an attractive candidate for use as a probe molecule in biochemical assays and as a building block for the synthesis of more complex molecules with tailored biological activities.
In conclusion, N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide (CAS No. 2138222-84-9) represents an exciting new addition to the field of medicinal chemistry. Its diverse biological activities and unique structural features make it a promising candidate for further development as a therapeutic agent. Ongoing research will continue to uncover new insights into its mechanisms of action and potential applications in medicine.
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